![molecular formula C20H19N3O3S B4987114 N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4987114.png)
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as MPTP-NB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is believed to act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine. By inhibiting MAO-B, N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide can increase the levels of dopamine in the brain, which may have therapeutic effects in Parkinson's disease. Additionally, N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide can increase the levels of dopamine in the brain and improve motor function in animal models of Parkinson's disease. However, the effects of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide on human subjects are not yet fully understood.
実験室実験の利点と制限
One advantage of using N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its high potency and selectivity for MAO-B inhibition. This allows for precise control over the levels of dopamine in the brain and can help to elucidate the role of the dopaminergic system in various diseases. However, one limitation of using N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide is its potential toxicity, especially at high doses. Careful consideration should be given to the dosage and administration of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments.
将来の方向性
There are several future directions for the study of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide. One area of research is the development of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide as a potential drug candidate for the treatment of Parkinson's disease and other neurodegenerative diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide and its potential applications in cancer research.
合成法
The synthesis of N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 4-methylthiophenyl-5-propyl-2-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method yields a pure product with a high yield and has been verified through various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been used in various scientific research fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been studied as a potential drug candidate for the treatment of cancer and neurodegenerative diseases such as Parkinson's disease. In neuroscience, N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been used as a tool to study the dopaminergic system and its role in Parkinson's disease. In cancer research, N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide has been studied for its potential to inhibit the growth of cancer cells.
特性
IUPAC Name |
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-3-4-17-18(14-7-5-13(2)6-8-14)21-20(27-17)22-19(24)15-9-11-16(12-10-15)23(25)26/h5-12H,3-4H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRUPQXTPDGACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

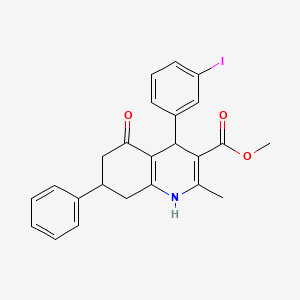
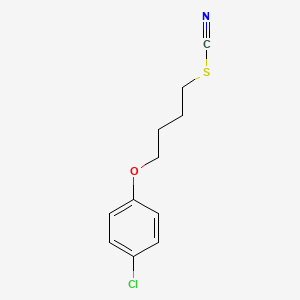
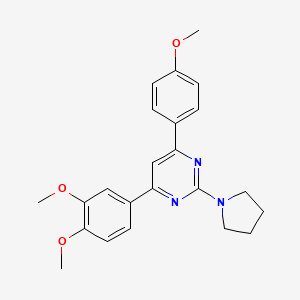
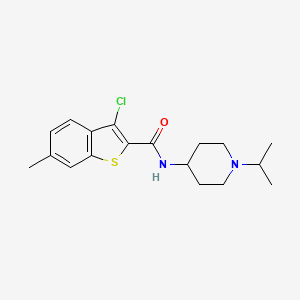

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
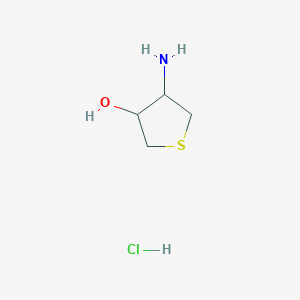
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)
![2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]](/img/structure/B4987098.png)
![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4987101.png)